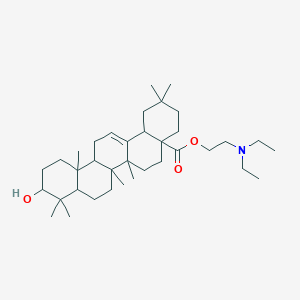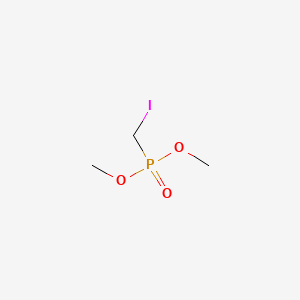
Tributyltin ethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyltin ethoxide is an organotin compound that has been widely used in various industrial and scientific applications. It is part of the tributyltin family, which is known for its biocidal properties. Tributyltin compounds have been used extensively in antifouling paints to prevent the growth of marine organisms on ships’ hulls . due to their high toxicity and environmental persistence, their use has been restricted in many countries .
Méthodes De Préparation
Tributyltin ethoxide can be synthesized through several methods. One common synthetic route involves the reaction of tributyltin chloride with ethanol in the presence of a base. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Tributyltin ethoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in radical reactions, where it can act as a radical initiator or propagator . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tributyltin ethoxide has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions . In biology, it has been studied for its effects on oxidative stress and bioaccumulation in aquatic organisms . In industry, it is used in the production of antifouling paints and wood preservatives .
Mécanisme D'action
The mechanism of action of tributyltin ethoxide involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It is known to interact with nuclear receptors such as retinoid-X receptor and peroxisome proliferator-activated receptor gamma, which play crucial roles in regulating gene expression and metabolic pathways . These interactions can lead to a range of biological effects, including endocrine disruption and immunotoxicity .
Comparaison Avec Des Composés Similaires
Tributyltin ethoxide is similar to other tributyltin compounds, such as tributyltin chloride and tributyltin oxide. it has unique properties that make it suitable for specific applications. For example, this compound is more soluble in organic solvents compared to tributyltin chloride, making it more effective in certain chemical reactions . Other similar compounds include tributyltin hydride and tributyltin acetate, which have different reactivity and applications .
Propriétés
Formule moléculaire |
C14H32OSn |
|---|---|
Poids moléculaire |
335.11 g/mol |
Nom IUPAC |
2-tributylstannylethanol |
InChI |
InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;3H,1-2H2; |
Clé InChI |
RIVZCAJIYLSBCY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
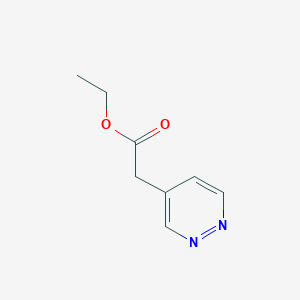


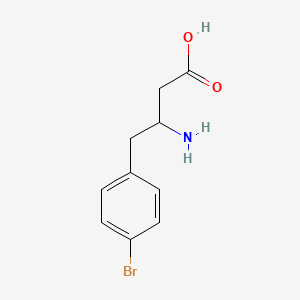
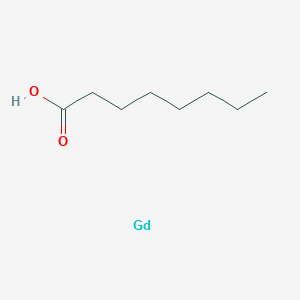
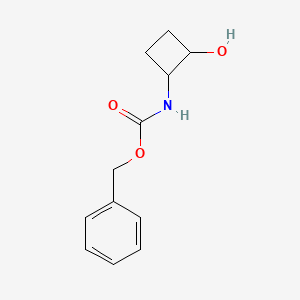
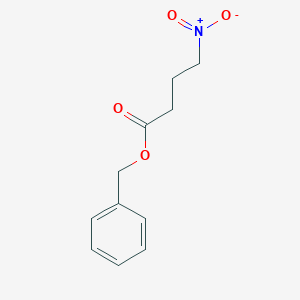
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)

